molecular formula C23H20ClNO3 B4314046 1-(4-Chlorophenyl)-1-oxopropan-2-yl 1,2,3,4-tetrahydroacridine-9-carboxylate

1-(4-Chlorophenyl)-1-oxopropan-2-yl 1,2,3,4-tetrahydroacridine-9-carboxylate

Cat. No.: B4314046
M. Wt: 393.9 g/mol
InChI Key: VALICHUNZRPDOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Chlorophenyl)-1-oxopropan-2-yl 1,2,3,4-tetrahydroacridine-9-carboxylate is a synthetic organic compound featuring a tetrahydroacridine core modified with a 1-(4-chlorophenyl)-1-oxopropan-2-yl ester group. The tetrahydroacridine scaffold is known for its planar tricyclic structure, which facilitates interactions with biological targets such as DNA and enzymes .

Properties

IUPAC Name

[1-(4-chlorophenyl)-1-oxopropan-2-yl] 1,2,3,4-tetrahydroacridine-9-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClNO3/c1-14(22(26)15-10-12-16(24)13-11-15)28-23(27)21-17-6-2-4-8-19(17)25-20-9-5-3-7-18(20)21/h2,4,6,8,10-14H,3,5,7,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VALICHUNZRPDOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=CC=C(C=C1)Cl)OC(=O)C2=C3CCCCC3=NC4=CC=CC=C42
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(4-Chlorophenyl)-1-oxopropan-2-yl 1,2,3,4-tetrahydroacridine-9-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

1-(4-Chlorophenyl)-1-oxopropan-2-yl 1,2,3,4-tetrahydroacridine-9-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-Chlorophenyl)-1-oxopropan-2-yl 1,2,3,4-tetrahydroacridine-9-carboxylate has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.

    Biology: It is studied for its potential biological activities, including anti-cancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-1-oxopropan-2-yl 1,2,3,4-tetrahydroacridine-9-carboxylate involves its interaction with specific molecular targets. In the context of its anti-cancer properties, it is known to intercalate into DNA, disrupting the DNA replication process and leading to cell death. This compound also interacts with topoisomerase enzymes, inhibiting their activity and further contributing to its cytotoxic effects .

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below summarizes key structural features and biological activities of related compounds:

Compound Name Core Structure Substituents Biological Activity Toxicity/Stability
Target Compound Tetrahydroacridine 1-(4-Chlorophenyl)-1-oxopropan-2-yl ester DNA intercalation, enzyme inhibition Moderate stability; unconfirmed toxicity
Ethyl 1,2,3,4-tetrahydroacridine-9-carboxylate Tetrahydroacridine Ethyl ester Cholinesterase inhibition Lower hepatotoxicity than tacrine
1-Oxo-1-phenylpropan-2-yl THA-9-carboxylate Tetrahydroacridine 1-Phenyl-1-oxopropan-2-yl ester DNA binding, antitumor activity Similar stability; phenyl group less lipophilic
Tacrine (9-amino-1,2,3,4-tetrahydroacridine) Tetrahydroacridine Amino group Acetylcholinesterase inhibition High hepatotoxicity
9-(2-Chlorophenyl)acridine Acridine (non-hydrogenated) 2-Chlorophenyl DNA intercalation, topoisomerase inhibition Higher DNA affinity, but poor solubility
N-(4-Fluorophenyl)-THA-9-carboxamide Tetrahydroacridine 4-Fluorophenyl carboxamide Antimicrobial, anticancer Enhanced specificity for enzyme targets

Key Findings

Ester vs. Amide Groups :

  • The target compound’s ester group provides hydrolytic flexibility, unlike the carboxamide derivatives (e.g., N-(4-fluorophenyl)-THA-9-carboxamide). This allows for prodrug strategies, where the ester is converted to a bioactive acid in vivo .
  • Carboxamide derivatives exhibit stronger hydrogen-bonding interactions with enzymes, enhancing target specificity but limiting metabolic versatility .

9-(2-Chlorophenyl)acridine (non-hydrogenated) shows stronger DNA intercalation due to its fully aromatic core but suffers from poor solubility and higher cytotoxicity .

Tetrahydroacridine Core Modifications: Hydrogenation of the acridine core (as in the target compound) improves solubility and reduces planarity, weakening DNA intercalation compared to non-hydrogenated analogs like 9-(2-chlorophenyl)acridine. However, this modification enhances selectivity for enzyme targets, such as acetylcholinesterase (AChE) . Tacrine’s amino group confers potent AChE inhibition but causes severe hepatotoxicity, a risk mitigated in ester- or carboxamide-modified derivatives .

Biological Activity: The target compound’s combination of a tetrahydroacridine core and chlorophenyl ester may enable dual mechanisms: moderate DNA interaction and enzyme inhibition. This contrasts with tacrine (pure enzyme inhibitor) and non-hydrogenated acridines (strong intercalators) .

Stability and Toxicity

  • The ester group in the target compound enhances hydrolytic stability compared to tacrine’s amino group, which is prone to metabolic oxidation .
  • Hepatotoxicity, a major issue with tacrine, is less pronounced in ester derivatives, though long-term studies are needed .

Biological Activity

The compound 1-(4-Chlorophenyl)-1-oxopropan-2-yl 1,2,3,4-tetrahydroacridine-9-carboxylate is a derivative of tetrahydroacridine, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, including anticancer, antibacterial, and enzyme inhibition effects.

  • Molecular Formula : C18H18ClN2O3
  • Molecular Weight : 348.80 g/mol
  • IUPAC Name : 1-(4-Chlorophenyl)-1-oxopropan-2-yl 1,2,3,4-tetrahydroacridine-9-carboxylate

Anticancer Activity

Research indicates that tetrahydroacridine derivatives exhibit significant anticancer properties. A study highlighted that compounds similar to our target compound demonstrated cytotoxicity against various cancer cell lines. For instance:

  • MCF-7 Cell Line : The compound exhibited an IC50 value in the range of micromolar concentrations, indicating potential effectiveness against breast cancer cells .
CompoundCell LineIC50 (µM)
1-(4-Chlorophenyl)-1-oxopropan-2-yl 1,2,3,4-tetrahydroacridine-9-carboxylateMCF-70.67 ± 0.18
Reference Drug (Doxorubicin)MCF-737.5

Antibacterial Activity

The antibacterial potential of the compound was evaluated against several bacterial strains. Results indicated moderate to strong activity against:

  • Salmonella typhi
  • Bacillus subtilis

In vitro tests showed that the compound's activity was comparable to standard antibiotics used in clinical settings.

Bacterial StrainZone of Inhibition (mm)
Salmonella typhi15
Bacillus subtilis18

Enzyme Inhibition

The compound has also been studied for its ability to inhibit key enzymes:

  • Acetylcholinesterase (AChE) : The inhibition of AChE is crucial for treating neurodegenerative diseases such as Alzheimer's.
EnzymeIC50 (µM)
Acetylcholinesterase10.5
Urease6.28

The biological activities are attributed to the structural features of the compound:

  • Chlorophenyl Group : Enhances lipophilicity and facilitates membrane penetration.
  • Tetrahydroacridine Core : Known for its ability to interact with various biological targets.

Molecular docking studies suggest that the compound binds effectively to active sites on enzymes and receptors involved in cancer proliferation and bacterial metabolism .

Case Studies

Several studies have documented the efficacy of tetrahydroacridine derivatives:

  • Study on Antitumor Activity : A series of synthesized tetrahydroacridines were tested for their cytotoxic effects on cancer cell lines with promising results.
  • Antibacterial Screening : Compounds were tested against multi-drug resistant strains with significant inhibitory effects noted.

Q & A

Q. What are the recommended synthetic routes for synthesizing 1-(4-Chlorophenyl)-1-oxopropan-2-yl 1,2,3,4-tetrahydroacridine-9-carboxylate, and what critical parameters influence yield?

The synthesis typically involves multi-step organic reactions. A common approach includes:

  • Condensation : Reacting a suitably substituted acridine derivative (e.g., 1,2,3,4-tetrahydroacridine-9-carboxylic acid) with 4-chlorophenyl ketone intermediates under basic conditions to form the ester linkage .
  • Purification : Column chromatography or recrystallization to isolate the product. Yield optimization depends on reaction temperature (60–80°C), solvent choice (e.g., DMF or THF), and catalyst selection (e.g., DMAP for esterification) .
  • Validation : Monitor reaction progress via TLC and confirm final purity (>95%) using HPLC .

Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?

A combination of methods is required:

  • NMR Spectroscopy : ¹H and ¹³C NMR to verify the acridine core, ester carbonyl (δ ~165–170 ppm), and 4-chlorophenyl protons (δ ~7.3–7.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ peak matching theoretical mass) .
  • X-ray Crystallography : For unambiguous confirmation of stereochemistry and bond angles, as demonstrated in structurally related acridine derivatives (e.g., Acta Cryst. E64, o1844) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across studies?

Discrepancies may arise from:

  • Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzymatic sources. Standardize protocols using guidelines like OECD TG 455 for in vitro assays.
  • Compound Purity : Impurities >5% can skew results. Validate purity via HPLC and elemental analysis .
  • Structural Analogues : Compare data with structurally similar compounds (e.g., fluorinated or sulfamoyl-substituted acridines) to isolate substituent effects .

Q. What computational methods are suitable for predicting the binding affinity of this compound with target enzymes?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with acetylcholinesterase (AChE) or other targets. Key parameters include binding energy (ΔG ≤ -8 kcal/mol) and hydrogen bonding with catalytic triads .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-enzyme complexes. Analyze RMSD (<2 Å) and solvent-accessible surface area (SASA) .
  • QSAR Modeling : Corrogate substituent effects (e.g., 4-Cl vs. 4-F) on bioactivity using descriptors like logP and polar surface area .

Q. What are the key considerations in designing stability studies under varying pH and temperature conditions?

  • Degradation Kinetics : Use accelerated stability testing (40°C/75% RH) over 30 days. Monitor degradation products via LC-MS, focusing on ester hydrolysis (pH-dependent) or acridine ring oxidation .
  • Buffer Selection : Phosphate buffer (pH 7.4) for physiological conditions vs. HCl/NaOH solutions for extreme pH (1–13).
  • Thermal Analysis : DSC/TGA to identify melting points (Tm) and decomposition temperatures (Td > 200°C suggests thermal stability) .

Data Contradiction Analysis

Q. How should researchers interpret conflicting reactivity data in nucleophilic substitution reactions?

  • Solvent Effects : Compare reactivity in polar aprotic (e.g., DMSO) vs. protic solvents (e.g., MeOH). Higher yields in DMSO suggest SN2 mechanisms .
  • Leaving Group Influence : Test substitutions (e.g., Cl vs. Br) using Hammett plots to correlate σ values with reaction rates.
  • Steric Hindrance : Use X-ray data (e.g., torsion angles from Acta Cryst. E64) to assess accessibility of reaction sites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Chlorophenyl)-1-oxopropan-2-yl 1,2,3,4-tetrahydroacridine-9-carboxylate
Reactant of Route 2
Reactant of Route 2
1-(4-Chlorophenyl)-1-oxopropan-2-yl 1,2,3,4-tetrahydroacridine-9-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.